molecular formula C12H8 B589838 Acenaphthylene-13C6 CAS No. 189811-56-1

Acenaphthylene-13C6

Cat. No. B589838
CAS RN: 189811-56-1
M. Wt: 158.15
InChI Key: HXGDTGSAIMULJN-INDGIYAYSA-N
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Description

Acenaphthylene-13C6 is a variant of Acenaphthylene, a polycyclic aromatic hydrocarbon . It is an ortho- and peri-fused tricyclic hydrocarbon . The molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit . It is a yellow solid . Unlike many polycyclic aromatic hydrocarbons, it has no fluorescence .


Synthesis Analysis

Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . It is also used as a building block for the synthesis of a variety of heterocyclic compounds . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds .


Molecular Structure Analysis

The chemical formula for Acenaphthylene is C12H8 . The molecular weight of this chemical is 152.20 g/mol . The structure of Acenaphthylene is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Acenaphthylene can react violently with other hydrocarbons and can even give rise to explosions . The chemical reacts exothermically with diazo compounds and bases . The benzene nucleus can be changed by a halogenation reaction and acid catalysts .


Physical And Chemical Properties Analysis

Acenaphthylene generally occurs as a yellow or colorless crystalline powder . The density of this chemical is 0.899 g/cm3 . The boiling point for this chemical is at 280 °C . The melting point of this chemical is at 92-93 °C .

Safety and Hazards

Acenaphthylene should be handled with care, as it is toxic . This compound is not very flammable but any fire involving this compound may produce dangerous vapors .

Future Directions

Acenaphthylene is an important building block of many organic semiconductors . It is expected that this review will guide the further design of Acenaphthylene-based organic semiconductors for various optoelectronic devices .

properties

IUPAC Name

acenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDTGSAIMULJN-INDGIYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746905
Record name (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphthylene-13C6

CAS RN

189811-56-1
Record name (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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